2-Azabicyclo(3.2.1)octane, 3,4,4-trimethyl-
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Overview
Description
2-Azabicyclo(3.2.1)octane, 3,4,4-trimethyl- is a bioactive chemical.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Alkyl and Aryl Ureas: Alkyl and aryl ureas derived from 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane were synthesized, showing moderate hypotensive activity in rats and other pharmacological effects (Ranise et al., 1983).
- Production of Carbocyclic and Heterocyclic Compounds: Reactions involving 1,2,4-trimethyl-4-isopropenylcyclohexene led to the formation of bicyclic compounds including 3-azabicyclo[3.3.1]-nonene derivatives (Andreev et al., 1996).
- Comparison of Free Energy Changes for Nitrogen Compounds: A study comparing free energy changes for nitrogen inversion and electron loss in amino nitrogen compounds, including 2-chloro-1,3,3-trimethyl-2-azabicyclo[2.2.2]octane, was conducted (Nelsen et al., 1983).
Biological Activity and Applications
- Conformational Analysis for Pesticidal Activity: N-acyl derivatives of 1,3,3‐trimethyl‐6-azabicyclo[3.2.1]octane were studied for potential pesticidal activity, with an emphasis on the conformation of the starting compound and its amide rotamers (Sohár et al., 1985).
- Synthesis of Functionally Substituted Heteroanalogs: Research on synthesizing functionally substituted heteroanalogs of bicyclo[2.2.2]octane and bicyclo[3.2.2]nonane, which possess broad spectrums of useful properties including biological activity, was conducted (Baeva et al., 2014).
Advanced Chemical Syntheses
- Diastereoselective Construction of Bicyclic Scaffolds: An approach to asymmetrically synthesize 7-(alkyl or aryl)-6-oxa-2-azabicyclo[3.2.1]octane derivatives from chiral α-hydroxyaldehyde derivatives was developed (Mahía et al., 2017).
- Development of Aryl-Functionalized Azabicyclo[3.2.1]octanes: A method for synthesizing 4-substituted azabicyclo[3.2.1]octanes from N-tosyl-2-azabicyclo[3.2.1]octa-3,6-diene was presented, highlighting its potential in medicinal chemistry (Armstrong & Bergmeier, 2017).
Properties
CAS No. |
64048-86-8 |
---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
3,4,4-trimethyl-2-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H19N/c1-7-10(2,3)8-4-5-9(6-8)11-7/h7-9,11H,4-6H2,1-3H3 |
InChI Key |
URNRFTXMBJMVAC-UHFFFAOYSA-N |
SMILES |
CC1C(C2CCC(C2)N1)(C)C |
Canonical SMILES |
CC1C(C2CCC(C2)N1)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-Azabicyclo(3.2.1)octane, 3,4,4-trimethyl- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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